1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of tetraazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of multiple chlorine atoms and a methoxyethoxy group contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloro-5-(2-methoxyethoxy)aniline and 3,4-dichlorobenzonitrile.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with the benzonitrile derivative in the presence of a base such as potassium carbonate, leading to the formation of an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions, often using hydrochloric acid, to form the tetraazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
- 1-(2,4-Dichloro-5-methoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
Comparison: Compared to similar compounds, 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and biological activity
Properties
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(3,4-dichlorophenyl)tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N4O2/c1-25-4-5-26-15-8-14(12(19)7-13(15)20)24-16(21-22-23-24)9-2-3-10(17)11(18)6-9/h2-3,6-8H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHMHUYCAHRSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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